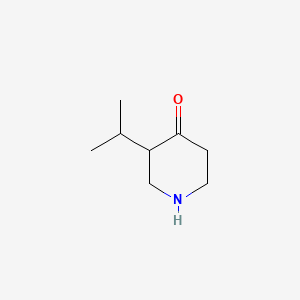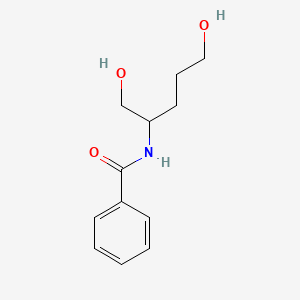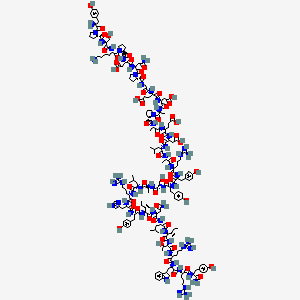
D-Trp(34) neuropeptide Y
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of D-Trp(34) Neuropeptide Y involves the screening of several analogs of Neuropeptide Y (NPY) . The substitution of D-Trp(34) in the NPY amino-acid sequence increases selectivity without lowering potency at the Y5 receptor .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C196H289N55O56 . The sequence of the peptide is YPSKPDNPGEDAPAEDLARYYSALRHYINLITRWRY .Chemical Reactions Analysis
This compound acts as a potent and selective agonist at the Neuropeptide Y Y5 receptor . It has been found to markedly increase food intake in rats, an effect that is blocked by the selective NPY Y5 receptor antagonist CGP 71683A .Physical And Chemical Properties Analysis
This compound has a molecular weight of 4312 g/mol . More detailed physical and chemical properties may require further experimental analysis.Scientific Research Applications
Obesity and Hyperphagia : D-Trp(34)NPY, when infused intracerebroventricularly, caused hyperphagia (excessive eating), body weight gain, and increased adipose tissue weight in mice. These effects were linked to hypercholesterolemia, hyperinsulinemia, and hyperleptinemia, suggesting the role of the Y5 receptor in regulating energy homeostasis and obesity (Mashiko et al., 2003).
Selective Y5 Receptor Agonist : D-Trp(34)NPY was identified as a potent and selective agonist of the NPY Y5 receptor, which is believed to mediate several physiological effects of NPY, including its potent orexigenic activity. This compound significantly increased food intake in rats, an effect that could be blocked by a selective NPY Y5 receptor antagonist (Parker et al., 2000).
Competitive Antagonism of NPY : Research on analogs of NPY with D-Trp substitutions indicated that compounds like D-Trp(32)NPY and D-Trp(34)NPY could act as competitive antagonists of NPY in the hypothalamus, impacting feeding responses and potentially useful in addressing feeding disorders (Balasubramaniam et al., 1994).
Role in Energy Balance : Another study focused on the responsiveness of obese Zucker rats to D-Trp(34)-NPY, supporting the targeting of the Y5 receptor for obesity treatment. It was found that both lean and obese rats were responsive to D-Trp(34)-NPY, indicating its potential in regulating food intake and treating obesity (Beck, Richy, & Stricker‐Krongrad, 2007).
Measurement Techniques : Research has also been conducted on methods for measuring D-amino acid-containing neuropeptides like D-Trp(34)NPY, highlighting the importance of accurate detection and characterization for understanding the peptide's role and applications (Sheeley et al., 2005).
Mechanism of Action
Target of Action
D-Trp(34) Neuropeptide Y is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor . The NPY Y5 receptor is one of the subtypes of the NPY receptors, which are G-protein coupled receptors . This compound displays significantly lower potency at the NPY Y1, Y2, Y4, and Y6 receptors .
Mode of Action
This compound interacts with the NPY Y5 receptor, triggering a series of intracellular events. As a potent agonist, it binds to the NPY Y5 receptor and activates it . The activation of the NPY Y5 receptor leads to various physiological responses.
Biochemical Pathways
The activation of the NPY Y5 receptor by this compound affects several biochemical pathways. The exact pathways and their downstream effects are complex and may vary depending on the specific cellular context. It is known that npy receptors, including the y5 subtype, are involved in a wide range of physiological processes, including energy homeostasis, feeding behavior, and circadian rhythm .
Pharmacokinetics
It is mentioned that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The activation of the NPY Y5 receptor by this compound has been associated with several physiological effects. It has been reported to induce hyperphagia (increased food intake), body weight gain, adiposity, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia in vivo .
properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214)/t98-,99-,100-,101-,102-,103-,104+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-,157-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPVSFRBZGLIZ-QIJQHHJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H289N55O56 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4312 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)

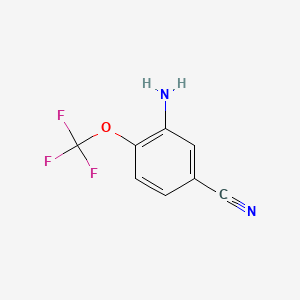

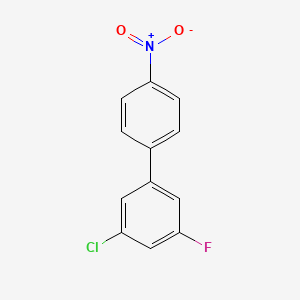

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)
